1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N6OS and its molecular weight is 356.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications .
Mode of Action
Compounds with similar structures have been shown to inhibitmicrotubule assembly formation , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to inhibit microtubule assembly. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, any disruption to microtubule assembly can have significant downstream effects on these processes .
Result of Action
The compound’s potential to inhibit microtubule assembly could result in the disruption of cell division and other cellular processes. This could lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-11-21-22-17(25-11)20-16(24)12-6-8-23(9-7-12)10-15-18-13-4-2-3-5-14(13)19-15/h2-5,12H,6-10H2,1H3,(H,18,19)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFDHUBYLRIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.